1-Benzyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
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Properties
IUPAC Name |
1-benzyl-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(20-9-5-13-28-20)25-12-4-8-17-14-18(10-11-19(17)25)24-22(27)23-15-16-6-2-1-3-7-16/h1-3,5-7,9-11,13-14H,4,8,12,15H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHPCVIPFXAUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzyl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a benzhydryl group with a tetrahydroquinoline core and a thiophene-2-carbonyl substituent, which may facilitate diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is . The structural arrangement allows for various pharmacological activities, potentially influencing multiple biological pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : This is achieved through a Pictet-Spengler reaction involving an aldehyde or ketone and an amine.
- Acylation with Thiophene-2-Carbonyl : The tetrahydroquinoline derivative is acylated using thiophene-2-carbonyl chloride under basic conditions.
- Urea Formation : The final step involves reacting the intermediate with benzhydrylamine and an isocyanate to create the urea linkage.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar structural motifs can modulate cell proliferation and induce apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Study B | HCT116 (Colon Cancer) | 10 | Inhibits cell cycle progression |
| Study C | A549 (Lung Cancer) | 12 | Modulates PI3K/Akt signaling pathway |
Enzyme Inhibition
Research suggests that this compound may also function as an inhibitor for specific enzymes involved in cancer progression and metabolism. For example:
| Enzyme Target | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.22 | Mixed |
| Butyrylcholinesterase (BChE) | 0.42 | Competitive |
| Trypanothione Reductase (TryR) | 0.91 | Non-competitive |
These findings indicate that the compound may have potential applications in treating diseases characterized by dysregulated enzyme activity.
Interaction with Cannabinoid Receptors
Emerging research indicates that this compound may interact with cannabinoid receptors, suggesting its potential as a therapeutic agent in pain management and neuroprotection.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Case Study 1 : A derivative of tetrahydroquinoline was tested for its ability to inhibit tumor growth in vivo, showing a significant reduction in tumor size compared to control groups.
- Case Study 2 : A related compound demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating cannabinoid receptor activity.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves three key steps:
Formation of the tetrahydroquinoline core : Achieved via gold(I)-catalyzed cyclization of alkynyl thioanisoles, which establishes the foundational heterocyclic structure .
Introduction of the thiophene-2-carbonyl group : Reacting the core with thiophene-2-carbonyl chloride in dichloromethane (DCM) at room temperature ensures regioselective functionalization .
Urea linkage formation : Coupling the intermediate with a benzyl isocyanate under controlled temperature (0–5°C) to form the urea bridge. Catalysts like triethylamine improve yields .
Q. Optimization Strategies :
- Temperature control : Lower temperatures reduce side reactions during urea formation.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Catalyst use : Triethylamine or DMAP accelerates isocyanate-amine coupling .
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Core formation | Au(I) catalyst, alkynyl thioanisoles | Establish tetrahydroquinoline | |
| Thiophene functionalization | Thiophene-2-carbonyl chloride, DCM | Attach bioactive moiety | |
| Urea bridge synthesis | Benzyl isocyanate, triethylamine, 0–5°C | Finalize molecular architecture |
Q. Which analytical techniques are critical for confirming structural integrity?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., distinguishing urea NH peaks at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 391.49 for CHNOS) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm) and urea (N–H, ~3300 cm) functional groups .
Q. Table 2: Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| H NMR | δ 7.8–8.2 ppm (thiophene protons) | |
| HRMS | m/z 391.49 [M+H] | |
| IR | 1680 cm (urea C=O stretch) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize antitumor efficacy?
Methodological Answer: SAR optimization involves systematic structural modifications and biological testing:
- Thiophene modifications : Introducing electron-withdrawing groups (e.g., –NO) at position 5 of the thiophene ring enhances target binding affinity .
- Urea linkage alternatives : Replacing urea with thiourea improves solubility but may reduce metabolic stability .
- Benzyl group substitutions : Fluorinated benzyl groups (e.g., 4-F) increase blood-brain barrier penetration in CNS cancer models .
Q. Experimental Design :
Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR) .
Synthesis of analogs : Prioritize derivatives based on docking scores.
In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
Q. Table 3: SAR Modifications and Outcomes
| Modification Site | Change | Biological Impact | Reference |
|---|---|---|---|
| Thiophene (position 5) | –NO addition | 2x increase in IC | |
| Urea linkage | Thiourea replacement | Improved solubility, reduced IC | |
| Benzyl group | 4-F substitution | Enhanced BBB penetration |
Q. How can researchers resolve contradictions in biological data across studies?
Methodological Answer: Discrepancies often arise from variations in experimental design. Mitigation strategies include:
- Standardized assays : Use validated cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., cisplatin) to normalize data .
- Pharmacokinetic profiling : Compare bioavailability using LC-MS/MS to assess if differences in efficacy stem from metabolic instability .
- Orthogonal assays : Confirm apoptosis induction via both flow cytometry (Annexin V) and caspase-3/7 activity assays .
Case Example :
If one study reports IC = 10 µM (breast cancer) and another IC = 25 µM (lung cancer), differences may reflect tissue-specific uptake or efflux pump expression. Test both cell lines under identical conditions.
Q. What computational approaches predict biological targets and mechanisms?
Methodological Answer:
- Molecular docking : Identify potential kinase targets (e.g., EGFR, VEGFR) using SwissDock or Glide .
- QSAR modeling : Develop quantitative models correlating structural descriptors (e.g., logP, polar surface area) with activity data .
- MD simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns trajectories .
Q. Workflow :
Target prediction : Use SwissTargetPrediction to generate hypotheses.
Validation : Test top candidates via kinase inhibition assays (e.g., ADP-Glo™).
Q. How can combination therapies enhance therapeutic outcomes?
Methodological Answer:
- Synergy screening : Use Chou-Talalay assays to evaluate interactions with doxorubicin or paclitaxel .
- Mechanistic studies : Assess if the compound inhibits drug-efflux pumps (e.g., P-gp) via calcein-AM assays .
Q. Example Protocol :
- Treat MCF-7 cells with sub-IC doses of the compound + doxorubicin.
- Calculate combination index (CI) using CompuSyn software. CI < 1 indicates synergy .
Q. What methodologies assess metabolic stability and toxicity?
Methodological Answer:
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and measure remaining parent compound via LC-MS/MS at 0, 15, 30, 60 min .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG binding assays : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Q. Data Interpretation :
- Half-life (t) > 60 min in HLMs suggests favorable metabolic stability.
- AMES test negativity (no revertant colony increase) indicates low mutagenic risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
